1,3,5-Trinitrobenzene
Overview
Description
1,3,5-Trinitrobenzene is a nitrated benzene derivative with the chemical formula C6H3N3O6. It is one of three isomers of trinitrobenzene and is characterized by its pale yellow solid appearance. This compound is highly explosive and is primarily used in commercial mining and military applications due to its explosive properties .
Mechanism of Action
Target of Action
1,3,5-Trinitrobenzene is a highly explosive compound . Its primary targets are structures and materials that can absorb and transmit the energy released during its detonation .
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical. When subjected to a strong shock or high heat, the compound undergoes rapid decomposition . This process releases a large amount of energy in the form of a shock wave, which is the destructive force of the explosion .
Biochemical Pathways
Its reduction product, 1,3,5-triaminobenzene, is a precursor to phloroglucinol , indicating potential indirect effects on biochemical pathways.
Pharmacokinetics
Its solubility in water is 330 mg/l , suggesting that it could be absorbed into the body if ingested or if it comes into contact with the skin.
Result of Action
The primary result of the action of this compound is a powerful explosion . On a molecular level, the compound decomposes to produce a variety of products, including nitrogen gas and carbon dioxide . In a biological context, exposure to high concentrations of this compound or its decomposition products could potentially cause health problems, such as anemia .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . It must be stored in a cool, ventilated place, away from acute fire hazards and easily oxidized materials . It also reacts violently with certain substances, including aluminium, boron phosphide, cyanides, esters, and others . When heated to decomposition, it emits highly toxic fumes of NOx .
Biochemical Analysis
Biochemical Properties
1,3,5-Trinitrobenzene is produced by decarboxylation of 2,4,6-trinitrobenzoic acid . It forms charge-transfer complexes with electron-rich arenes . The reduction of this compound gives 1,3,5-triaminobenzene, a precursor to phloroglucinol
Cellular Effects
The toxic concentration 50% (TC50) of this compound, which induced cell death, was 16 microM following a 24-h exposure . The concentration of this compound that reduced cellular metabolic activity by 50% was 29 microM following a 24-h exposure .
Molecular Mechanism
It is known that the nitro group in nitro compounds, like this compound, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Temporal Effects in Laboratory Settings
It is known that this compound is highly explosive , indicating that it may have significant short-term effects in a laboratory setting.
Dosage Effects in Animal Models
In a study conducted on Fischer 344 rats, the subchronic toxicity of this compound was evaluated by feeding a diet containing different concentrations of this compound for 90 days . The study found that food intake and body weights were decreased in both sexes at higher doses .
Preparation Methods
1,3,5-Trinitrobenzene can be synthesized through several methods:
Nitration of m-dinitrobenzene: This involves the nitration of m-dinitrobenzene using nitric acid in the presence of sulfuric acid.
Decarboxylation of 2,4,6-trinitrobenzoic acid: This method involves heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate.
Oxidation of 2,4,6-trinitrotoluene: The crude trinitrobenzoic acid obtained by oxidation of 2,4,6-trinitrotoluene is mixed with water and sodium hydroxide solution, followed by the addition of glacial acetic acid.
Chemical Reactions Analysis
1,3,5-Trinitrobenzene undergoes various chemical reactions:
Reduction: Reduction of this compound yields 1,3,5-triaminobenzene, which is a precursor to phloroglucinol.
Formation of charge-transfer complexes: It forms charge-transfer complexes with electron-rich arenes.
Oxidation and substitution reactions: It can undergo oxidation and substitution reactions under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium hydroxide, and glacial acetic acid. Major products formed from these reactions include 1,3,5-triaminobenzene and phloroglucinol .
Scientific Research Applications
1,3,5-Trinitrobenzene has several scientific research applications:
Explosives: It is used as a high explosive compound for commercial mining and military applications.
pH Indicator: It has been used as a narrow-range pH indicator.
Vulcanization of natural rubber: It acts as an agent to vulcanize natural rubber.
Mediating agent: It mediates the synthesis of other explosive compounds.
Sorption kinetics: Research has been conducted on the sorption kinetics of this compound to biochars produced at various temperatures.
Comparison with Similar Compounds
1,3,5-Trinitrobenzene is compared with other similar compounds such as:
- 1,2,3-Trinitrobenzene
- 1,2,4-Trinitrobenzene
- 2,4,6-Trinitrotoluene (TNT)
This compound is more explosive than TNT but is more expensive to produce . Its unique properties include its ability to form charge-transfer complexes and its use as a narrow-range pH indicator .
Properties
IUPAC Name |
1,3,5-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATJOMSPNYCXIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O6 | |
Record name | TRINITROBENZENE, WETTED WITH NOT LESS THAN 30% WATER | |
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Record name | TRINITROBENZENE, [DRY] | |
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Record name | TRINITROBENZENE, [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |
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DSSTOX Substance ID |
DTXSID6021406 | |
Record name | 1,3,5-Trinitrobenzene | |
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Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trinitrobenzene, wetted with not less than 30% water appears as a light yellow crystalline sludge or slurry. Burns but may require some effort to ignite. A high explosive when dry. Easily ignited and burns very vigorously when dry. Insoluble in water. Produces toxic oxides of nitrogen during combustion., Trinitrobenzene, [dry] appears as a high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, though may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., "Trinitrobenzene, wetted, with not less than 10% water by mass" is a yellowish moist mass of crystals or a slurry. An explosive, but wetting lowers the risk of detonation. Dangerously explosive if allowed to dry out. The dry compound has a melting point of 122.5 °C and is only slightly soluble in water (40 mg / L at 20 °C). Store tightly sealed (to protect from drying out) in a cool, ventilated place, away from acute fire hazards and easily oxidized materials. May be toxic by ingestion., Yellow crystals--will explode if heated; [ATSDR-PHS] | |
Record name | TRINITROBENZENE, WETTED WITH NOT LESS THAN 30% WATER | |
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Record name | TRINITROBENZENE, [DRY] | |
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Record name | TRINITROBENZENE, [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |
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Record name | 1,3,5-Trinitrobenzene | |
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Boiling Point |
315 °C | |
Record name | 1,3,5-Trinitrobenzene | |
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Solubility |
Solubility in water, 278 mg/L at 15 °C, In water, 492 mg/L at 25 °C, Insoluble in water, Soluble in alcohol and ether, 6.2 g/100 g benzene; 4.9 g/100 g methanol; 1.9 g/100 g alcohol; 0.25 g/100 g carbon disulfide; 1.5 g/100 g ether; 0.05 g/100 g petroleum ether. Freely soluble in dilute sodium sulfite, Slightly soluble in ethanol, ethyl ether, carbon disulfide; soluble in benzene, chloroform, pyrene; very soluble in acetone, toluene | |
Record name | 1,3,5-Trinitrobenzene | |
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Density |
1.688 at 20 °C/4 °C | |
Record name | 1,3,5-Trinitrobenzene | |
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Vapor Pressure |
0.0000032 [mmHg], 6.44X10-6 mm Hg at 25 °C (extrapolated) | |
Record name | 1,3,5-Trinitrobenzene | |
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Record name | 1,3,5-Trinitrobenzene | |
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Color/Form |
Yellow crystals, Rhombic plates from benzene; leaflets from water, Orthorhombic bipyramidal plates from glacial acetic acid | |
CAS No. |
99-35-4 | |
Record name | TRINITROBENZENE, WETTED WITH NOT LESS THAN 30% WATER | |
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Record name | TRINITROBENZENE, [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |
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Record name | 1,3,5-Trinitrobenzene | |
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Record name | 1,3,5-Trinitrobenzene | |
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Record name | Trinitrobenzene | |
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Record name | Benzene, 1,3,5-trinitro- | |
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Record name | 1,3,5-Trinitrobenzene | |
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Record name | 1,3,5-trinitrobenzene | |
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Record name | 1,3,5-TRINITROBENZENE | |
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Record name | 1,3,5-Trinitrobenzene | |
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Melting Point |
121.3 °C | |
Record name | 1,3,5-Trinitrobenzene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,3,5-Trinitrobenzene has the molecular formula C6H3N3O6 and a molecular weight of 213.10 g/mol.
A: Researchers have used various spectroscopic techniques, including infrared (IR) [], nuclear magnetic resonance (NMR) [, , ], and UV-Vis spectrophotometry [, , , ], to study this compound and its complexes.
A: this compound readily forms anionic σ-complexes (Meisenheimer complexes) with various nucleophiles like cyanide ions [, , ], hydroxide ions [, , ], amines [, , , ], and alkoxides []. This interaction is driven by the electron-withdrawing nitro groups, which make the benzene ring electron-deficient and susceptible to nucleophilic attack.
A: The formation of σ-complexes often involves a zwitterionic intermediate where the nucleophile is attached to the benzene ring, and a proton is transferred from the nucleophile to a nitro group or the solvent. Studies have shown that this proton transfer step can be rate-limiting or partially rate-limiting in some cases, particularly with amines like pyrrolidine and piperidine [, ].
A: Studies on the binary phase diagram of this compound with benzene revealed the formation of a termolecular, congruently melting complex (AD2), indicating strong interactions between the two molecules []. Similar investigations with 1,3,3-trinitroazetidine (TNAZ) demonstrated a simple binary eutectic system influenced by non-ideal behavior and polymorphism of this compound [].
A: While this compound itself is not typically used as a catalyst, its derivatives and complexes have shown potential in applications like condensation reactions [].
A: Yes, ab initio calculations have been used to investigate the interaction of this compound with the siloxane surface of clay minerals []. These studies revealed that the adsorption is primarily driven by Coulombic interactions, challenging earlier hypotheses suggesting an electron donor-acceptor mechanism.
A: Absolutely, high-throughput calculations have been employed to scan potential energy surfaces (PES) of dimers of this compound and its amino-derivatives []. These studies revealed that parallel stacking modes are energetically favored, which correlates well with observed crystal structures.
A: Introducing electron-donating groups like methoxy groups to indoles influences the association constants of their complexes with this compound, impacting their stability []. The position and number of nitro groups also play a role, as evidenced by the different reactivities observed for 1,3-dinitrobenzene and this compound [].
ANone: Specific studies focusing on the stability and formulation of this compound are limited within the provided research articles.
ANone: No information regarding SHE regulations specific to this compound is available in the provided context.
A: While the provided research does not focus on the pharmaceutical applications of this compound, studies on rats exposed to this compound through their diet offer insights into its potential toxicity [].
A: While not focused on therapeutic applications, research has examined the genotoxic potential of this compound using various assays []. Notably, it exhibited mutagenic activity in Salmonella typhimurium strains, with the effects being modulated by metabolic activation.
ANone: This aspect is not covered in the provided research papers.
A: Studies on rats have shown that chronic exposure to this compound through diet can lead to a decrease in body weight, testicular weight, red blood cell count, and hematocrit. Additionally, it can cause splenic hemosiderosis, methemoglobinemia, and histopathological changes in the kidneys, spleen, and testes [, ].
ANone: Drug delivery and targeting are not discussed within the provided research on this compound.
A: Research suggests that hemoglobin adducts of this compound can be used as potential biomarkers of exposure. These adducts have been detected and quantified in the blood of shrews (Cryptotis parva) using GC/MS techniques [].
A: Commonly employed methods include UV-Vis spectrophotometry [, , , ], IR spectroscopy [], NMR spectroscopy [, , ], and gas chromatography/mass spectrometry (GC/MS) []. These techniques allow researchers to monitor reaction kinetics, identify intermediates and products, and determine association constants of complexes.
A: Interestingly, heating soils to 375°C for 24 hours can enhance the sorption of this compound []. This effect is attributed to the removal of organic matter and the exposure of exchangeable cations on clay minerals, which facilitates stronger interactions with the compound.
ANone: Specific details regarding the dissolution and solubility of this compound are not extensively covered in the provided research papers.
ANone: No explicit information on analytical method validation for this compound is provided within the research papers.
ANone: Information on quality control and assurance procedures for this compound is not present in the provided research articles.
ANone: Immunogenicity and immunological responses related to this compound are not discussed in the provided research.
ANone: This aspect is not covered in the provided research articles.
A: While not directly addressed, the observation of this compound adducts with hemoglobin suggests potential interactions with biological systems [].
ANone: The research provided does not discuss recycling or waste management strategies for this compound.
A: The research highlights the importance of techniques like X-ray crystallography [, , , ], NMR spectroscopy [, , ], and computational modeling [, ] as valuable tools in studying this compound and its interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.